1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a quinazoline-2,4(1H,3H)-dione group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, benzo[d][1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Benzo[d][1,3]dioxol-5-yl gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .Scientific Research Applications
Anticancer Activity
The benzo[d][1,3]dioxol moiety is recognized for its presence in compounds with anticancer properties. Research indicates that derivatives of this compound have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . These studies often focus on the design and synthesis of novel compounds based on the structures of antitubulin molecules, aiming to explore the utility of such compounds as anticancer agents.
Antimicrobial Evaluation
Compounds with the benzo[d][1,3]dioxol structure have also been synthesized and tested for their antimicrobial properties. Novel derivatives have shown significant activity against a range of microbial pathogens, indicating potential applications in the development of new antimicrobial agents .
Antiproliferative Effects
The structural complexity of the compound allows for the design of derivatives that can be evaluated for their antiproliferative effects on various cancer cells. This involves studying the ability of these compounds to inhibit the growth and multiplication of cancer cells, which is a crucial aspect of cancer treatment .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies on similar compounds have revealed that they can cause cell cycle arrest at specific phases (such as the S phase) and induce apoptosis in cancer cells. This application is particularly important in the field of cancer therapy, where controlling the cell cycle and inducing programmed cell death are key strategies .
Structure-Activity Relationship (SAR) Studies
The compound’s structure lends itself to SAR studies, which are essential for understanding the relationship between the chemical structure of a compound and its biological activity. These studies can lead to the optimization of compounds for increased efficacy and reduced toxicity .
Antitumor Properties
Some derivatives of the compound have been tested and shown potent growth inhibition properties against human cancer cell lines. This suggests potential applications in the development of new antitumor agents with specific targeting capabilities .
Future Directions
properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-12(2)25-20(26)14-5-3-4-6-15(14)24(21(25)27)10-18-22-19(23-30-18)13-7-8-16-17(9-13)29-11-28-16/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUDBCATAINQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione |
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